Methyl 3-formyl-5-(trifluoromethyl)benzoate
Description
Methyl 3-formyl-5-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a formyl group (-CHO) at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to its electron-withdrawing substituents, which influence reactivity and binding properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHZLHUOABJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959632-17-8 | |
| Record name | methyl 3-formyl-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the reaction of m-trifluoromethyl benzoyl fluoride with methanol in the presence of a base such as light calcium carbonate . The reaction is typically carried out at a temperature of 40-45°C, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to an alcohol using reducing agents like or .
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Methyl 3-carboxy-5-(trifluoromethyl)benzoate.
Reduction: Methyl 3-hydroxymethyl-5-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-5-(trifluoromethyl)benzoate is an organic compound that has a formyl group (-CHO) and a trifluoromethyl group (-CF₃) attached to a benzoate moiety. It has a molecular formula of C₉H₇F₃O₂. The compound has applications in pharmaceuticals and materials science. The trifluoromethyl group gives distinctive electronic properties, making this compound useful for chemical transformations and biological studies.
Applications
This compound is unique due to its arrangement of functional groups, influencing its reactivity and biological activity differently compared to similar compounds.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methyl 3-trifluoromethylbenzoate | Contains trifluoromethyl, no formyl | Primarily used as a solvent or reagent |
| Methyl 4-formyl-3-trifluoromethylbenzoate | Similar structure, different positioning | May exhibit different biological activities |
| Methyl 2-formyl-6-(trifluoromethyl)benzoate | Another positional isomer | Potentially different reactivity profiles |
Pharmaceuticals this compound's structure makes it a candidate for pharmaceutical applications. Compounds containing trifluoromethyl groups often have enhanced biological properties, including increased lipophilicity and altered pharmacokinetics. Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities, though further research is needed to understand its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of methyl 3-formyl-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The table below compares Methyl 3-formyl-5-(trifluoromethyl)benzoate with analogs differing in substituent type, position, or functional groups:
Key Observations:
- Electronic Effects : The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than halogens (F, Cl, Br), significantly deactivating the aromatic ring and directing electrophilic substitution to meta/para positions. This contrasts with the weaker electron-withdrawing effects of halogens in analogs like Methyl 3-Fluoro-5-formylbenzoate .
- Reactivity : The formyl group at position 3 in the target compound enhances susceptibility to nucleophilic attack (e.g., condensation reactions), whereas Methyl 3-bromo-5-(trifluoromethyl)benzoate is more suited for cross-coupling reactions due to its bromine substituent .
Industrial and Pharmaceutical Relevance
- Agrochemicals : Trifluoromethylated benzoates are prevalent in herbicides (e.g., triflusulfuron methyl ). The target compound’s CF₃ group may enhance pesticidal activity by improving membrane permeability.
- Pharmaceuticals : The formyl group in this compound serves as a handle for derivatization into hydrazones or imines, which are common motifs in kinase inhibitors .
Biological Activity
Methyl 3-formyl-5-(trifluoromethyl)benzoate (C₉H₇F₃O₂) is a compound that has garnered attention in various fields due to its unique structural features, particularly the presence of a trifluoromethyl group and a formyl group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by:
- Formyl group (-CHO) : Highly reactive towards nucleophiles, allowing for diverse chemical transformations.
- Trifluoromethyl group (-CF₃) : Imparts distinctive electronic properties, enhancing lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : There are indications that this compound could possess anticancer properties. The trifluoromethyl group is known to enhance the biological activity of compounds through improved binding affinities with biological targets.
- Reactivity with Biological Targets : The compound's unique structure allows it to interact selectively with enzymes and receptors, potentially altering pharmacokinetics and enhancing therapeutic profiles compared to non-fluorinated analogs .
The mechanisms underlying the biological activity of this compound are still under investigation. However, some insights include:
- Inhibition of Enzymatic Activity : The trifluoromethyl group may facilitate stronger interactions with enzyme active sites, thereby inhibiting their function .
- Altered Lipophilicity : The presence of the trifluoromethyl group increases the compound's lipophilicity, which can enhance cellular uptake and bioavailability.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds containing formyl or trifluoromethyl groups. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 3-trifluoromethylbenzoate | Contains trifluoromethyl but no formyl | Primarily used as a solvent or reagent |
| Methyl 4-formyl-3-trifluoromethylbenzoate | Similar structure with different positioning | May exhibit different biological activities |
| Methyl 2-formyl-6-(trifluoromethyl)benzoate | Another positional isomer | Potentially different reactivity profiles |
| This compound | Formyl and trifluoromethyl groups | Unique arrangement influencing reactivity and activity |
Case Study 1: Anticancer Activity
A study examined the anticancer properties of this compound in various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Q & A
Q. What are the common synthetic routes for Methyl 3-formyl-5-(trifluoromethyl)benzoate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves formylation of methyl 5-(trifluoromethyl)benzoate derivatives. A key strategy is using formylating agents (e.g., DMF/POCl₃) under controlled conditions. For example, analogous compounds like methyl 5-bromo-2-formylbenzoate are synthesized via nucleophilic substitution followed by oxidation . Critical parameters include temperature control (room temperature to 60°C) and anhydrous conditions to prevent hydrolysis of intermediates. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming the formyl (-CHO) and trifluoromethyl (-CF₃) groups. The formyl proton appears as a singlet at ~10 ppm, while aromatic protons show splitting patterns dependent on substituents .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirm functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers ensure purity during synthesis, and what purification methods are recommended?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities, as demonstrated in purifying trifluoromethyl-substituted benzoates .
- Recrystallization : Solvent systems like ethanol/water are effective for removing unreacted starting materials, leveraging differences in solubility .
Advanced Research Questions
Q. What strategies optimize reaction conditions for introducing the formyl group while avoiding side reactions?
- Methodological Answer :
- Protection/Deprotection : Protect reactive sites (e.g., ester groups) before formylation. For example, trifluoroacetic acid (TFA) can deprotect intermediates without affecting the trifluoromethyl group .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution selectivity, as seen in analogous trifluoromethylbenzamide syntheses .
- Low-Temperature Reactions : Conduct formylation at 0–5°C to minimize over-oxidation or polymerization of the formyl group .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign ambiguous peaks. For example, HMBC can confirm coupling between the formyl proton and adjacent carbons .
- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-calculated values to identify misassignments .
Q. What computational methods predict reactivity and regioselectivity in further functionalization?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Fukui indices. The trifluoromethyl group is meta-directing, while the formyl group directs ortho/para, requiring computational analysis to resolve competing effects .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near -CF₃) to predict nucleophilic attack sites .
Q. How can stability issues (e.g., decomposition) be mitigated during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
